

"4-amino-N-isopropylbenzenesulfonamide" physical and chemical properties

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Compound of Interest

Compound Name:	4-amino-N-isopropylbenzenesulfonamide
Cat. No.:	B185396

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An In-depth Technical Guide to 4-amino-N-isopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-isopropylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are a well-established group of compounds with a wide range of applications, most notably in the pharmaceutical industry as antimicrobial agents and carbonic anhydrase inhibitors. This technical guide provides a comprehensive overview of the physical and chemical properties of **4-amino-N-isopropylbenzenesulfonamide**, detailed experimental protocols for their determination, and an exploration of its primary biological activity as a carbonic anhydrase inhibitor.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **4-amino-N-isopropylbenzenesulfonamide** are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological settings.

Property	Value	Source
IUPAC Name	4-amino-N-(propan-2-yl)benzenesulfonamide	
Synonyms	4-amino-N-isopropylbenzenesulfonamide, Benzenesulfonamide, 4-amino-N-(1-methylethyl)-	[1]
CAS Number	53668-35-2	[2]
Molecular Formula	C ₉ H ₁₄ N ₂ O ₂ S	[2]
Molecular Weight	214.29 g/mol	[3]
Melting Point	115 °C (Predicted)	[1][4]
Boiling Point	370.4 ± 44.0 °C (Predicted)	[1][4]
Density	1.219 ± 0.06 g/cm ³ (Predicted)	[1][4]
pKa	12.76 ± 0.50 (Predicted)	[1][4]
logP	0.8 (Computed)	[3]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are outlined below. These protocols are generalized for sulfonamides and can be specifically applied to **4-amino-N-isopropylbenzenesulfonamide**.

Synthesis of 4-amino-N-isopropylbenzenesulfonamide

A general method for the synthesis of 4-aminobenzenesulfonamides involves a two-step process starting from p-nitrobenzenesulfonyl chloride.[5]

Step 1: Synthesis of N-isopropyl-4-nitrobenzenesulfonamide

- Dissolve N,N-diisopropylethylamine in a suitable solvent such as methylene chloride.
- Slowly add p-nitrobenzenesulfonyl chloride to the solution at room temperature with stirring.

- Continue stirring the reaction mixture for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by chromatography on silica gel.

Step 2: Reduction to **4-amino-N-isopropylbenzenesulfonamide**

- Dissolve the N-isopropyl-4-nitrobenzenesulfonamide from the previous step in a suitable solvent like ethanol.
- Add a catalyst, such as platinum oxide, to the solution.
- Subject the mixture to hydrogenation using a hydrogen atmosphere (e.g., in a Parr shaker) until the reduction is complete, as monitored by TLC.
- Filter the reaction mixture to remove the catalyst.
- Remove the solvent under reduced pressure to yield the final product, **4-amino-N-isopropylbenzenesulfonamide**.



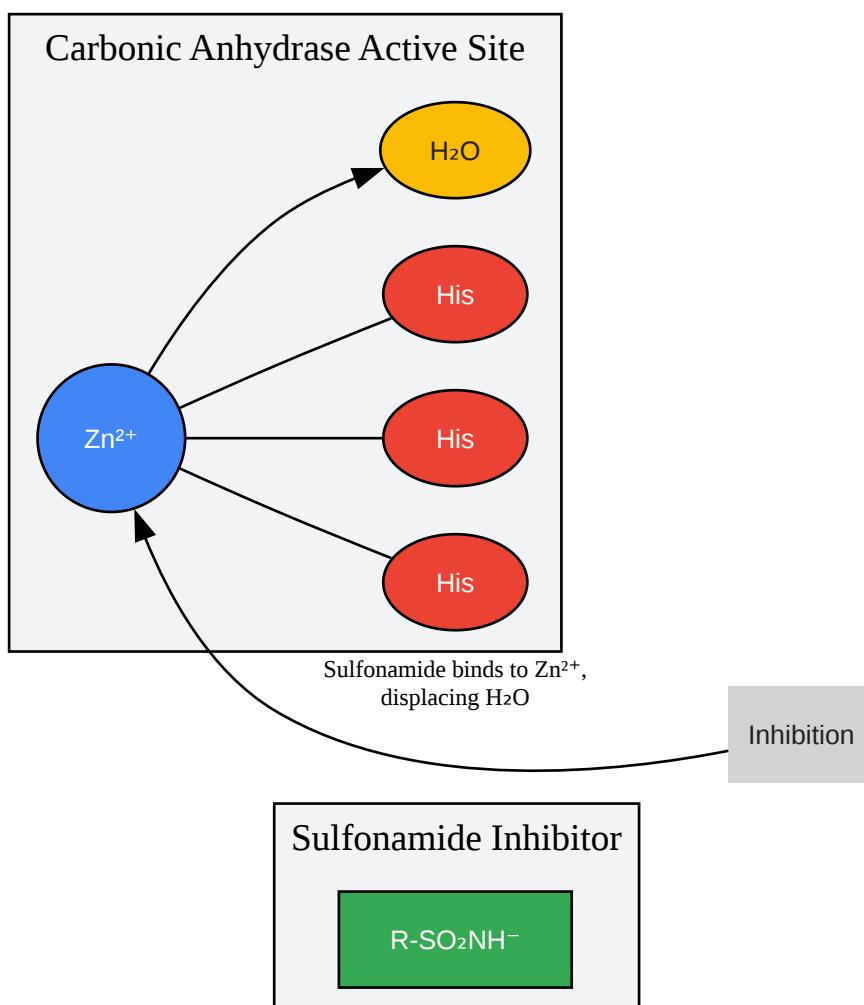
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Caption: General workflow for the synthesis of **4-amino-N-isopropylbenzenesulfonamide**.

Biological Activity: Carbonic Anhydrase Inhibition

Benzenesulfonamides are a prominent class of inhibitors targeting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.^[6] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and edema.^{[6][7]}

The inhibitory action of sulfonamides on carbonic anhydrase involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. This binding event displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic cycle, thereby blocking the enzyme's activity.



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Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Conclusion

This technical guide provides a foundational understanding of **4-amino-N-isopropylbenzenesulfonamide** for researchers and professionals in drug development. The presented data on its physical and chemical properties, along with standardized experimental protocols, offer a solid basis for further investigation. The established role of the benzenesulfonamide scaffold as a carbonic anhydrase inhibitor suggests a clear direction for exploring the therapeutic potential of this specific compound. Further experimental validation of the predicted properties and in-depth biological evaluation are warranted to fully characterize its profile.

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